methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate
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Overview
Description
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a chemical compound with the molecular formula C10H18N2O3 It is known for its unique structure, which includes an imidazolidinone ring and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate typically involves the reaction of 3,3-dimethylbutanoic acid with an appropriate imidazolidinone derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the imidazolidinone to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoic acid.
Reduction: 3,3-dimethyl-2-(2-aminoimidazolidin-1-yl)butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active imidazolidinone derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)propanoate: Similar structure but with a propanoate ester group.
Ethyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate: Similar structure but with an ethyl ester group.
Uniqueness
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is unique due to its specific combination of the imidazolidinone ring and the butanoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1822557-10-7 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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